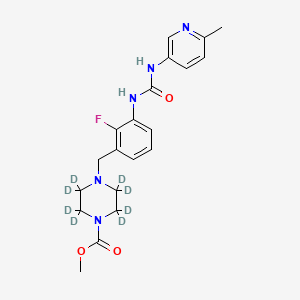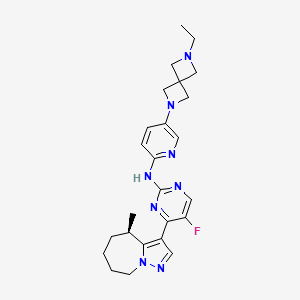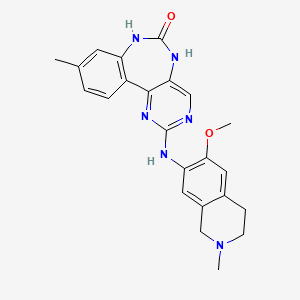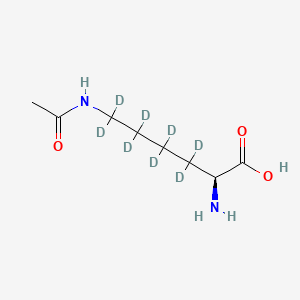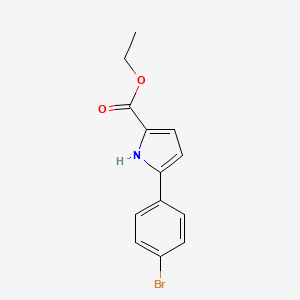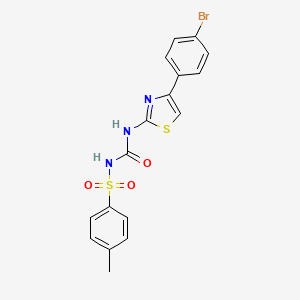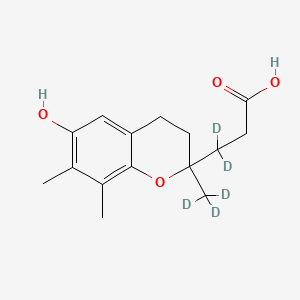
gamma-CEHC-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-CEHC-d5, also known as 3,4-dihydro-6-hydroxy-2,7,8-trimethyl-2H-1-benzopyran-2-propanoic acid-d5, is a deuterium-labeled derivative of gamma-CEHC. Gamma-CEHC is a metabolite of gamma-tocopherol, a form of Vitamin E. This compound is primarily used in scientific research to study the metabolic pathways and biological effects of gamma-tocopherol.
准备方法
Synthetic Routes and Reaction Conditions
Gamma-CEHC-d5 is synthesized by incorporating deuterium into gamma-CEHC. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Gamma-CEHC-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced back to its parent tocopherol form.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Gamma-tocopherol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Gamma-CEHC-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of gamma-tocopherol metabolism.
Biology: Helps in studying the biological effects of gamma-tocopherol and its metabolites.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of gamma-tocopherol in the body.
Industry: Employed in the development of new antioxidant formulations and supplements.
作用机制
Gamma-CEHC-d5 exerts its effects by mimicking the behavior of gamma-CEHC in biological systems. It acts as an antioxidant, scavenging free radicals and reducing oxidative stress. The compound targets various molecular pathways involved in inflammation and oxidative damage, thereby providing protective effects against cellular damage.
相似化合物的比较
Gamma-CEHC-d5 is compared with other similar compounds such as alpha-CEHC and gamma-CEHC. While all these compounds are metabolites of tocopherols, this compound is unique due to its deuterium labeling, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for precise tracking and quantification in biological systems.
Similar Compounds
Alpha-CEHC: A metabolite of alpha-tocopherol with similar antioxidant properties.
Gamma-CEHC: The non-deuterated form of this compound, also a metabolite of gamma-tocopherol.
Trolox: A water-soluble analog of Vitamin E with antioxidant properties.
属性
分子式 |
C15H20O4 |
|---|---|
分子量 |
269.35 g/mol |
IUPAC 名称 |
3,3-dideuterio-3-[6-hydroxy-7,8-dimethyl-2-(trideuteriomethyl)-3,4-dihydrochromen-2-yl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)/i3D3,7D2 |
InChI 键 |
VMJQLPNCUPGMNQ-BBWXTLFWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1(CCC2=CC(=C(C(=C2O1)C)C)O)C([2H])([2H])CC(=O)O |
规范 SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


